molecular formula C14H10ClN3O3 B11080710 1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B11080710
M. Wt: 303.70 g/mol
InChI Key: MNQWEZCWQMQERR-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a cyano group, and a pyridazine ring

Preparation Methods

The synthesis of 1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Chlorinated Phenyl Group: This step involves the chlorination of a methylphenyl compound using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

    Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts like sodium cyanide or potassium cyanide.

    Construction of the Pyridazine Ring: The pyridazine ring is formed through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Final Assembly: The final step involves coupling the chlorinated phenyl group with the pyridazine ring and introducing the carboxylic acid functionality through carboxylation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into corresponding alcohols or amines.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, resulting in the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules and heterocycles.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to active sites or altering protein conformation. It can also interfere with cellular processes such as DNA replication, transcription, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(3-Chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone: This compound also contains a chlorinated phenyl group and exhibits similar biological activities but differs in its core structure and specific applications.

    3-Chloro-4-methylphenylboronic acid: This compound is used in cross-coupling reactions and has distinct chemical properties due to the presence of a boronic acid group.

    4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid: This compound serves as a precursor for the synthesis of various heterocycles and has applications in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H10ClN3O3

Molecular Weight

303.70 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C14H10ClN3O3/c1-7-3-4-9(5-11(7)15)18-13(19)10(6-16)8(2)12(17-18)14(20)21/h3-5H,1-2H3,(H,20,21)

InChI Key

MNQWEZCWQMQERR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(C(=N2)C(=O)O)C)C#N)Cl

solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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